molecular formula C8H14O3 B3419191 trans-4-Hydroxy-1-methylcyclohexane-1-carboxylic acid CAS No. 1378844-04-2

trans-4-Hydroxy-1-methylcyclohexane-1-carboxylic acid

Cat. No.: B3419191
CAS No.: 1378844-04-2
M. Wt: 158.19 g/mol
InChI Key: NRJADRDKYOBCKH-UHFFFAOYSA-N
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Description

trans-4-Hydroxy-1-methylcyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol . It is a cyclohexane derivative featuring a hydroxyl group and a carboxylic acid group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Hydroxy-1-methylcyclohexane-1-carboxylic acid typically involves the hydroxylation of 1-methylcyclohexane followed by carboxylation. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Ketones and aldehydes.

    Reduction: Alcohols and aldehydes.

    Substitution: Esters and ethers.

Scientific Research Applications

Chemistry: In chemistry, trans-4-Hydroxy-1-methylcyclohexane-1-carboxylic acid is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through multiple reaction pathways .

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving hydroxyl and carboxyl groups. It serves as a model compound for understanding metabolic pathways .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory or antimicrobial activities .

Industry: Industrially, this compound is used in the production of polymers and resins. Its functional groups allow it to act as a cross-linking agent, enhancing the properties of the final product .

Mechanism of Action

The mechanism of action of trans-4-Hydroxy-1-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl and carboxyl groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions .

Comparison with Similar Compounds

  • trans-4-Hydroxy-4-methylcyclohexane-1-carboxylic acid
  • trans-4-Methyl-1-cyclohexanecarboxylic acid

Comparison: Compared to its similar compounds, trans-4-Hydroxy-1-methylcyclohexane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups. This uniqueness allows it to participate in a broader range of chemical reactions and applications .

Properties

IUPAC Name

4-hydroxy-1-methylcyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-8(7(10)11)4-2-6(9)3-5-8/h6,9H,2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJADRDKYOBCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378844-04-2
Record name 4-hydroxy-1-methylcyclohexanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-Hydroxy-1-methylcyclohexane-1-carboxylic acid
Reactant of Route 2
trans-4-Hydroxy-1-methylcyclohexane-1-carboxylic acid
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trans-4-Hydroxy-1-methylcyclohexane-1-carboxylic acid
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trans-4-Hydroxy-1-methylcyclohexane-1-carboxylic acid
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trans-4-Hydroxy-1-methylcyclohexane-1-carboxylic acid
Reactant of Route 6
trans-4-Hydroxy-1-methylcyclohexane-1-carboxylic acid

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